6-(Bromomethyl)-1,4-dioxepane
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Overview
Description
6-(Bromomethyl)-1,4-dioxepane is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.056. The purity is usually 95%.
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Scientific Research Applications
Chiral Pheromone Synthesis
- The versatility of bromoepoxides, akin to 6-(Bromomethyl)-1,4-dioxepane, has been demonstrated in the synthesis of optically active pheromones. A study showcases the use of a bromoepoxide as a chiral building block derived from malic acid for the preparation of 2-Methyl- and 2-Ethyl-1, 6-dioxaspiro pheromones. This process involves alkylation and oxirane opening, highlighting the potential of bromomethylated compounds in constructing complex molecular structures with desired functionalities (Hungerbühler et al., 1980).
Intramolecular Cyclization
- Bromoacetylenic alcohol derivatives, potentially related to this compound structures, have been cyclized under mildly basic conditions. This process demonstrates the reactivity and potential applications of bromomethyl groups in facilitating cyclization reactions, leading to the formation of cyclic structures (Grandjean, Pale, & Chuche, 1992).
Polymer Synthesis
- The synthesis and characterization of copolymers using 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) with styrene and n-butyl acrylate showcase the application of dioxepane derivatives in polymer chemistry. These studies highlight the versatility of dioxepane derivatives in copolymerization, leading to materials with varied properties and potential applications in materials science (Wickel & Agarwal, 2003; Huang, Gil, & Matyjaszewski, 2005).
Novel Organic Synthesis
- The preparation of 6-Bromomethyl-4H-1,3-dioxin as a versatile bromomethyl vinyl ketone equivalent for heterocycle and carbocycle construction demonstrates the utility of bromomethylated compounds in synthesizing complex organic structures. This compound facilitates novel annulation strategies and sequential reactions with nucleophiles, emphasizing the role of bromomethyl groups in organic synthesis (Greshock & Funk, 2002).
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or triflate using a palladium catalyst .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 6-(Bromomethyl)-1,4-dioxepane would act as the halide component. The bromine atom in the compound is replaced by an organoboron species in the presence of a palladium catalyst . This reaction is a key step in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Biochemical Pathways
For instance, some brominated compounds are known to inhibit the production of certain cytokines, such as tumor necrosis factor and interleukin 6 .
Result of Action
For instance, some brominated compounds are known to have antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
6-(bromomethyl)-1,4-dioxepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-3-6-4-8-1-2-9-5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNVTANHVRZPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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